Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is an organic compound classified as an ester, characterized by its unique structural features and functional groups. This compound plays a significant role in organic synthesis and has various applications in scientific research and industry. It is recognized for its potential as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is synthesized through various chemical methods, primarily involving reactions of specific starting materials under controlled conditions. The compound's identification number is 51725-82-7, and it has garnered attention for its utility in organic chemistry.
This compound falls under the category of esters, specifically derived from the reaction of ethyl alcohol with 3-oxo-3-(o-tolyl)propanoic acid. Its molecular formula is C₁₄H₁₈O₃, and it possesses distinct chemical properties due to its functional groups.
The synthesis of ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate can be achieved through several methods:
In industrial applications, continuous flow reactors are often employed to enhance efficiency and control over the reaction conditions, leading to high yields of the ester product. Automated systems facilitate precise monitoring of temperature, pressure, and reactant concentrations.
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate features a ketone functional group adjacent to an ester group, contributing to its reactivity. The presence of the o-tolyl group (a methyl-substituted phenyl group) influences both physical properties and reactivity compared to other similar esters.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈O₃ |
Molecular Weight | 234.29 g/mol |
IUPAC Name | Ethyl 2,2-dimethyl-3-(o-tolyl)-3-oxopropanoate |
InChI | InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 |
InChI Key | ADYPXDUSZQPGND-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C)(C)C(=O)c1ccccc1C |
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate can undergo various chemical reactions:
The mechanism of action for ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate involves its interaction with various molecular targets within biological systems. As a substrate in enzymatic reactions, it undergoes transformation facilitated by specific enzymes. The keto group allows for nucleophilic attack, leading to new chemical bond formation. Additionally, hydrolysis reactions involving the ester group release the corresponding carboxylic acid and alcohol.
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is typically presented as a colorless liquid with a characteristic odor. Its solubility in organic solvents makes it suitable for various applications in organic synthesis.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as high temperatures or in the presence of strong acids or bases.
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate has several significant applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3